[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone
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Overview
Description
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a methoxyphenyl group, and a piperazine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Piperazine Moiety: The piperazine ring is synthesized through nucleophilic substitution reactions involving ethylenediamine and appropriate alkyl halides.
Final Coupling: The final step involves coupling the pyrazole derivative with the piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, converting it to dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid: Another complex molecule with a different functional group arrangement.
Proton-transfer compounds with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Compounds with similar structural complexity but different functional groups.
Uniqueness
The uniqueness of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C23H27N5O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N5O2/c1-26-22(17-21(25-26)19-3-5-20(30-2)6-4-19)23(29)28-15-13-27(14-16-28)12-9-18-7-10-24-11-8-18/h3-8,10-11,17H,9,12-16H2,1-2H3 |
InChI Key |
KBXDAWCNRXHSER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
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